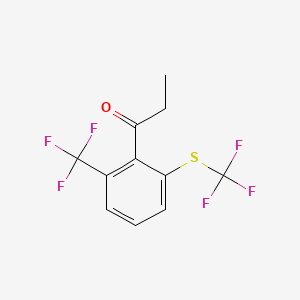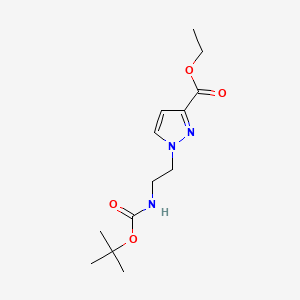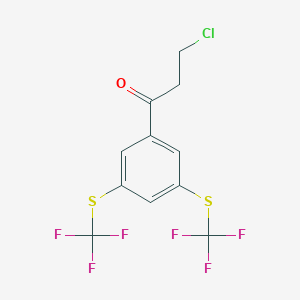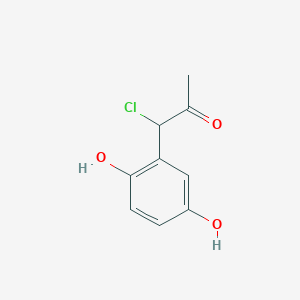![molecular formula C20H13ClN2O2S B14058926 [4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid](/img/structure/B14058926.png)
[4-(4-Chloro-phenyl)-3-cyano-6-phenyl-pyridin-2-ylsulfanyl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetic acid is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorophenyl, cyano, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the chlorophenyl, cyano, and phenyl groups. The final step involves the thioacetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions to increase yield and purity is essential. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetic acid can undergo various chemical reactions including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways. Its structural features make it a candidate for binding studies with proteins and other biomolecules.
Medicine
In medicine, 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetic acid is being explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-chlorophenyl)thio)acetic acid
- 4-chlorophenylacetic acid
- Phenylacetic acid
Uniqueness
2-((4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetic acid is unique due to its combination of functional groups and the presence of the pyridine ring This structure provides distinct chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C20H13ClN2O2S |
|---|---|
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
2-[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C20H13ClN2O2S/c21-15-8-6-13(7-9-15)16-10-18(14-4-2-1-3-5-14)23-20(17(16)11-22)26-12-19(24)25/h1-10H,12H2,(H,24,25) |
Clave InChI |
HLGHNIDFCLZGPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


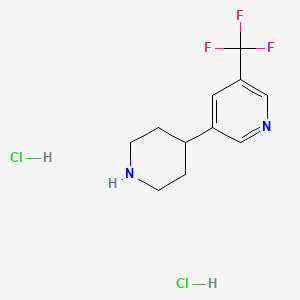
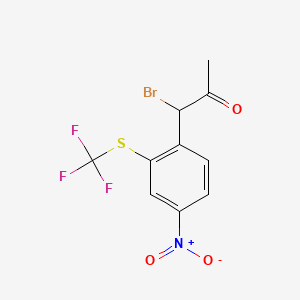
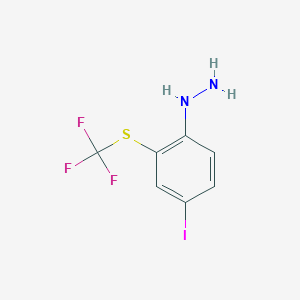

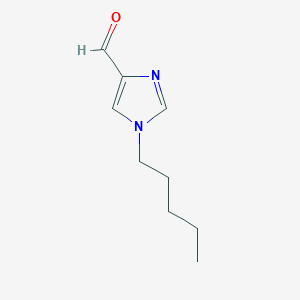
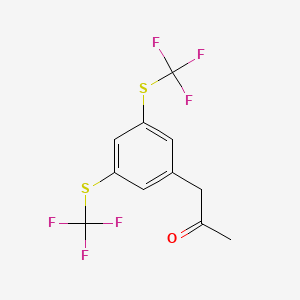
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
